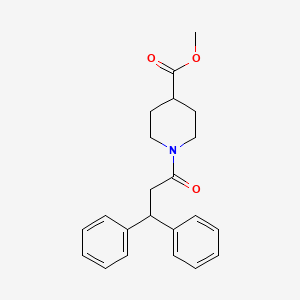

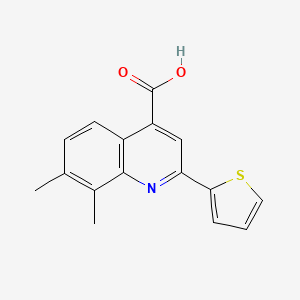

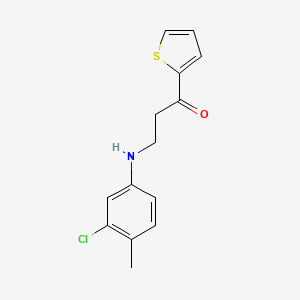

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

カタログ番号:

B2875963

CAS番号:

303117-20-6

分子量:

297.34

InChIキー:

CWWXHERCGXEXEN-VQHVLOKHSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of thiazolidine, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The compound contains a thiazolidine ring, a furan ring, and a propanoate group. The presence of these functional groups can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar propanoate group could make the compound more soluble in polar solvents .科学的研究の応用

Anticancer and Antiangiogenic Properties

- A series of novel thioxothiazolidin-4-one derivatives, closely related to the specified compound, were synthesized and tested for their anticancer and antiangiogenic effects. These compounds showed significant reduction in tumor volume and cell number, alongside increased lifespan in mouse models bearing Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects suppressed tumor-induced endothelial proliferation, indicating potential for anticancer therapy by inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

- Another study focused on derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, evaluating their cytotoxicity and ability to induce apoptosis in human leukemia cells. These compounds showed moderate to strong antiproliferative activity in a cell cycle stage-dependent manner, highlighting the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activity

- Ethyl(3-aryl-2-bromo)propanoate reactions with 4-(furan-2-ylmethyl)thiosemicarbazones led to the formation of compounds exhibiting antimicrobial activity, with specific derivatives showing effectiveness. This suggests potential applications in developing new antimicrobial agents (Цялковский et al., 2005).

Photocatalysis and Material Science

- Water-dispersible alkyne-bearing conjugated microporous poly-benzothiadiazoles, synthesized using thiol-yne chemistry to enhance water compatibility, were used as heterogeneous photocatalysts for generating singlet oxygen. This facilitated the conversion of furoic acid to 5-hydroxy-2(5H)-furanone, demonstrating the compound's potential in photocatalytic applications and material science (Urakami et al., 2013).

Synthesis of Novel Materials

- Novel bis(2-thioxothiazolidin-4-one) derivatives were synthesized for potential use as GSK-3 inhibitors, showcasing the compound's utility in the synthesis of materials with specific biological activities (Kamila & Biehl, 2012).

Antifibrotic and Anticancer Action

- The synthesis and evaluation of amino(imino)thiazolidinone derivatives revealed compounds with significant antifibrotic activity, comparable to known antifibrotic drugs, without possessing anticancer effects. This distinction underscores the compound's potential in targeted therapeutic applications (Kaminskyy et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-16-10(14)4-5-13-11(15)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,4-5H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWXHERCGXEXEN-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

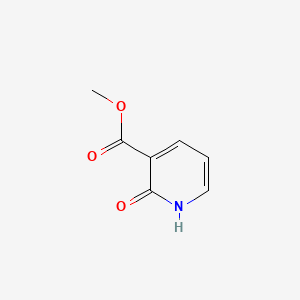

7,8-Dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic ac...

Cat. No.: B2875880

CAS No.: 436096-59-2

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2875882

CAS No.: 1955523-82-6

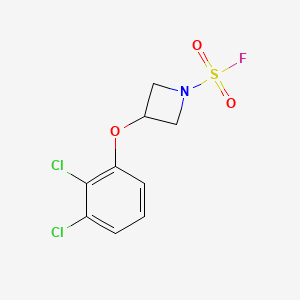

3-(2,3-Dichlorophenoxy)azetidine-1-sulfonyl fluoride

Cat. No.: B2875883

CAS No.: 2411254-84-5

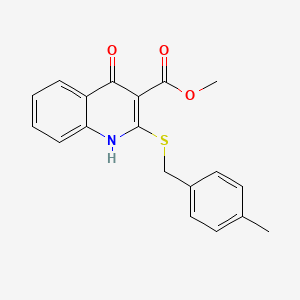

Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinol...

Cat. No.: B2875885

CAS No.: 951457-37-7

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)